ethyl (E)-3-ethoxy-2-methylacrylate
Overview
Description
This would involve identifying the compound’s chemical structure, functional groups, and its classification (e.g., ester, alkene).
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying how the compound reacts with other chemicals. This could include its reactivity, the products it forms, and the conditions needed for these reactions.Physical And Chemical Properties Analysis
This would involve determining properties like the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Polymer Synthesis
Ethyl (E)-3-ethoxy-2-methylacrylate has been utilized in various forms of polymer synthesis. For example, ethyl-3-(acryloyloxy)methyloxetane (EAO), bearing an oxetane group, was polymerized via Atom Transfer Radical Polymerization (ATRP) without any ring opening of the oxetane group, demonstrating its potential in specialized polymer synthesis (Singha, Ruiter, & Schubert, 2005). Similarly, group transfer polymerization (GTP) of various acrylates, including ethyl 3-ethoxy-3-trimethylsiloxyacrylate, has been explored for creating monodisperse polymers (Zou Yousi, 1988).
Photoinitiated Polymerization
Ethyl cyanoacrylate containing N-ethoxy-2-methylpyridinium ions was used in photoinitiated anionic polymerization. This process demonstrates the application of ethyl (E)-3-ethoxy-2-methylacrylate derivatives in light-induced polymerization techniques (Arsu, Önen, & Yagcı, 1996).
Conjugated Alkadienoates Synthesis
Ethyl (E)-3-ethoxy-2-methylacrylate has been utilized in the stereoselective synthesis of conjugated 2,4-alkadienoates. This process involves cross-coupling reactions that are significant for the preparation of compounds with precise structural configurations (Yanagi, Oh-e, Miyaura, & Suzuki, 1989).
Radical Polymerization
The radical polymerization of ethyl trans-4-ethoxy-2,4-pentadienoate (EEP), a derivative of ethyl (E)-3-ethoxy-2-methylacrylate, resulted in high-molecular-weight polymers, indicating its potential in creating various polymer materials (Kamachi, Miwa, & Nozakura, 1980).
Copolymer Synthesis
Ethylene-co-acrylic acid copolymers, potentially involving ethyl (E)-3-ethoxy-2-methylacrylate, show great industrial importance, especially in creating products with improved microstructures and material properties (Dai & Chen, 2018).
Spectroscopic Studies
Compounds like ethyl α-hydroxymethylacrylate, related to ethyl (E)-3-ethoxy-2-methylacrylate, have been studied for their polymerization kinetics, showcasing the role of spectroscopic methods in understanding the behavior of such compounds (Ueda, Koyama, Mano, & Yazawa, 1989).
Inhibition Efficiencies
The inhibition efficiencies of compounds like ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2- p -tolylquinoxalin-1(4 H )-yl)acetate, a derivative of ethyl (E)-3-ethoxy-2-methylacrylate, have been studied for applications like corrosion inhibition, indicating the compound's utility in protective coatings and materials science (Zarrouk et al., 2014).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This would involve identifying areas where further research is needed, such as potential applications of the compound, or ways to improve its synthesis.
For a specific compound, these analyses would require a combination of laboratory experiments and literature research. Please note that not all compounds will have extensive information available, especially if they are not widely used or studied. If you have a different compound or a more specific question about this compound, feel free to ask!
properties
IUPAC Name |
ethyl (E)-3-ethoxy-2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-10-6-7(3)8(9)11-5-2/h6H,4-5H2,1-3H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCHIWJCAAITIC-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C)/C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (E)-3-ethoxy-2-methylacrylate | |
CAS RN |
1085699-23-5 | |
Record name | Ethyl (E)-3-ethoxy-2-methylacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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